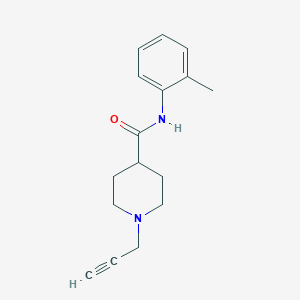

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a prop-2-ynyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-methylphenylamine with propargyl bromide to form the prop-2-ynyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Functional Group Analysis

The compound contains the following key functional groups:

-

Piperidine ring : A six-membered amine ring, potentially reactive in alkylation or acylation.

-

Carboxamide group : An anilide (N-substituted amide), susceptible to hydrolysis.

-

Alkyne (prop-2-ynyl) : A triple bond, reactive in hydrogenation, cycloadditions, and nucleophilic/electrophilic attacks.

-

3-Chloro-2-methylphenyl substituent : A chloro-substituted aromatic ring, which may undergo nucleophilic aromatic substitution (SNAr) under specific conditions.

Amide Hydrolysis

The carboxamide group can hydrolyze to form a carboxylic acid under acidic or basic conditions. This reaction is critical for metabolizing the compound or modifying its structure.

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl, heat | N-(3-Chloro-2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxylic acid |

| Basic hydrolysis | NaOH, aqueous solvent | Sodium salt of the carboxylic acid |

Mechanism: The amide undergoes cleavage via nucleophilic attack by water or hydroxide ion, breaking the carbonyl bond.

Alkyne Hydrogenation

The prop-2-ynyl group can undergo catalytic hydrogenation to form cis/trans alkenes or alkanes, depending on reaction conditions.

| Reaction | Conditions | Product |

|---|---|---|

| Partial hydrogenation | H₂, Lindlar catalyst | Ziegler-Natta cis-alkene derivative |

| Full hydrogenation | H₂, Pd/C catalyst | Saturated alkane derivative |

Mechanism: The triple bond is reduced via adsorption of hydrogen onto the catalyst surface, followed by dissociation and bond formation.

Nucleophilic Aromatic Substitution (SNAr)

| Reaction | Conditions | Product |

|---|---|---|

| SNAr with amine | NH₃, heat, polar aprotic solvent | N-(3-substituted-2-methylphenyl) derivative |

Mechanism: The electron-withdrawing chlorine atom activates the ring for nucleophilic attack, though steric hindrance from the methyl group may limit reactivity .

Cycloaddition Reactions

The alkyne may participate in [2+2] cycloadditions under UV light or in other pericyclic reactions.

| Reaction | Conditions | Product |

|---|---|---|

| [2+2] Cycloaddition | UV light, diene | Cyclobutane derivative |

Mechanism: Photochemical activation enables the alkyne to form a cyclobutane ring with a diene.

Structural Activity Relationships (SAR)

SAR studies highlight how substituents influence reactivity:

-

Alkyne substituents : Direct reactivity in hydrogenation and cycloadditions.

-

Chloro group : Modulates aromatic ring reactivity for SNAr.

-

Methyl group : Steric effects may hinder nucleophilic attacks on the phenyl ring .

Analytical Characterization

Key techniques used to study these reactions include:

-

NMR spectroscopy : To confirm structural changes post-reaction.

-

Mass spectrometry : For molecular weight verification of products.

-

Thermal analysis : To assess stability during reactions.

Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C_{20}H_{26}N_{2}O_{2}

Molecular Weight : 338.44 g/mol

IUPAC Name : N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the 2-methylphenyl group and the prop-2-ynyl moiety contributes to its unique pharmacological profile.

Analgesic Properties

Research indicates that compounds with similar structures to this compound exhibit significant analgesic effects. These effects are attributed to their interaction with opioid and serotonin receptors, which play crucial roles in pain modulation. For instance, studies have shown that modifications in the piperidine structure can enhance analgesic efficacy in animal models.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been highlighted in studies investigating its effects on neurotransmitter systems. It may interact with dopamine and serotonin pathways, which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Inhibition of monoamine oxidase B (MAO-B) has been noted as a possible mechanism through which these compounds exert their effects .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Similar compounds have shown cytotoxic activity against various human cancer cell lines, including breast and colon cancer . The mechanism of action may involve inducing apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent in oncology.

Analgesic Efficacy Study

A study conducted on a series of piperidine derivatives demonstrated significant pain relief in rodent models when administered at varying doses. The results indicated that compounds structurally related to this compound exhibited dose-dependent analgesic effects, suggesting a promising avenue for further research in pain management therapies.

Neuroprotective Effects

In another investigation focusing on neuroprotective properties, researchers evaluated the effects of this compound on neuronal cell viability under oxidative stress conditions. The findings revealed that the compound significantly improved cell survival rates compared to untreated controls, indicating its potential utility in neuroprotection strategies.

Data Tables

Wirkmechanismus

The mechanism of action of N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Methylphenyl)-N′-(2-methylphenyl)thiourea: This compound has a similar aromatic structure but contains a thiourea group instead of a carboxamide group.

N-(2-Methylphenyl)-N,N-dimethylurea: This compound features a urea group and is used in different chemical reactions and applications.

Uniqueness

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring and a prop-2-ynyl substituent, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(2-Methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and implications in drug development is crucial for advancing its use in clinical settings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 2-methylphenyl group and a propyne moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound interacts with various biological receptors and enzymes, leading to diverse pharmacological effects. The compound has been primarily studied for its enzyme inhibition properties, particularly against specific kinases and receptors involved in inflammatory and proliferative processes.

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes linked to inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other immune-mediated diseases.

- Receptor Interaction : It may act on adenosine receptors, influencing cellular responses related to vasodilation and immune modulation .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. Its effectiveness against various pathogens suggests potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in preclinical models. By inhibiting pro-inflammatory cytokines and mediators, it may help manage chronic inflammatory conditions .

3. Anticancer Potential

Initial investigations into the anticancer properties of this compound reveal its ability to inhibit tumor cell proliferation through modulation of key signaling pathways associated with cancer progression. This includes targeting specific kinases involved in cell cycle regulation .

Case Studies

Several case studies have explored the efficacy of this compound in various experimental models:

Case Study 1: Inhibition of Tumor Growth

In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability by inducing apoptosis. The IC50 values obtained from these assays indicated a promising potential for further development as an anticancer therapeutic agent .

Case Study 2: Anti-inflammatory Activity in Animal Models

Animal studies showed that administration of the compound resulted in decreased inflammation markers in models of induced arthritis. This suggests that this compound could be beneficial in managing autoimmune diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-(2-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-3-10-18-11-8-14(9-12-18)16(19)17-15-7-5-4-6-13(15)2/h1,4-7,14H,8-12H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIPUIHPZMLYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.